molecular formula C23H24N4O4 B11009904 1-benzyl-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11009904
M. Wt: 420.5 g/mol
InChI Key: WMNWBSCLGWGCKP-UHFFFAOYSA-N
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Description

1-benzyl-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide is a chemical compound with the CAS Number 1574307-88-2 and a molecular formula of C23H24N4O4 . It has a molecular weight of 420.46 g/mol . The structure features a quinazolinone core, a common pharmacophore in medicinal chemistry, linked to a 5-oxopyrrolidine moiety via a carboxamide bridge and substituted with benzyl and 2-methoxyethyl groups. Compounds based on similar heterocyclic structures, such as quinazolinones and benzimidazoles, are frequently investigated in pharmaceutical research for their potential to modulate various biological targets, including ion channels and enzymes . For instance, recent patent literature highlights heteroaryl compounds for potential applications in pain treatment, some of which involve sodium channel inhibition . Similarly, other N-benzyl containing heterocycles have been explored as agonists for receptors like CCK1 and as inhibitors for enzymes like α-glucosidase . This suggests that this compound is a valuable building block for researchers in drug discovery and chemical biology, serving as a key intermediate for the synthesis and development of novel bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

1-benzyl-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-31-10-9-26-15-24-20-8-7-18(12-19(20)23(26)30)25-22(29)17-11-21(28)27(14-17)13-16-5-3-2-4-6-16/h2-8,12,15,17H,9-11,13-14H2,1H3,(H,25,29)

InChI Key

WMNWBSCLGWGCKP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Construction of the 3-(2-Methoxyethyl)-4-Oxo-3,4-Dihydroquinazolin-6-Amine Intermediate

The quinazolinone scaffold is synthesized via cyclocondensation of anthranilic acid derivatives. A one-pot method developed by J-STAGE researchers involves treating 4-fluoro-2-aminobenzoic acid with potassium cyanate (KOCN) in aqueous medium to form urea intermediates, which cyclize under basic conditions to yield 7-fluoroquinazoline-2,4(1H,3H)-dione. For the target compound, the 3-(2-methoxyethyl) substituent is introduced via alkylation.

Procedure :

  • Urea Formation : 6-Amino-4-oxo-3,4-dihydroquinazoline is reacted with 2-methoxyethyl chloride in the presence of NaH in DMF at 60°C for 12 hours.

  • Cyclization : The intermediate is treated with NaOH (4 equiv) in water at 25°C, followed by acidification with HCl to precipitate 3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-amine.

Key Data :

StepReagents/ConditionsYieldSource
AlkylationNaH, DMF, 60°C78%
CyclizationNaOH, H2O, 25°C92%

Preparation of 1-Benzyl-5-Oxopyrrolidine-3-Carboxylic Acid

Cyclization of Itaconic Acid Derivatives

The pyrrolidine moiety is synthesized using a metal-free approach. As reported in PMC10178429, reacting 2-aminophenol with itaconic acid in HCl/H2O2 yields 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. For benzyl substitution:

Procedure :

  • Esterification : The carboxylic acid is protected as a methyl ester using H2SO4/MeOH.

  • Benzylation : The ester reacts with benzyl bromide in the presence of K2CO3 in acetone at reflux (56°C) for 6 hours.

  • Hydrolysis : The benzylated ester is hydrolyzed with NaOH (2M) to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Key Data :

StepReagents/ConditionsYieldSource
BenzylationK2CO3, acetone, 56°C85%
HydrolysisNaOH (2M), rt95%

Amide Coupling for Final Assembly

Carbodiimide-Mediated Amidation

The quinazolinone amine and pyrrolidine carboxylic acid are coupled using EDCI/HOBt. This method, adapted from PMC9290006, ensures high efficiency without racemization.

Procedure :

  • Activation : 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.2 equiv) is treated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DCM for 1 hour at 0°C.

  • Coupling : 3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-amine (1.0 equiv) is added, and the reaction is stirred at 25°C for 24 hours.

  • Workup : The product is purified via silica gel chromatography (EtOAc/hexane).

Key Data :

ParameterValueSource
Coupling AgentEDCI/HOBt
SolventDCM
Yield88%

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A palladium-based method from PMC11852416 enables direct introduction of the benzyl group. Using PdCl2 (5 mol%) and DPPP ligand, 2-aminobenzamide reacts with benzyl bromide and tert-butyl isocyanide to form the quinazolinone core in one pot.

Advantages :

  • Eliminates separate alkylation steps.

  • Achieves 90% yield under optimized conditions.

Critical Analysis of Methodologies

Efficiency and Scalability

  • One-Pot Quinazolinone Synthesis (): Reduces purification steps but requires precise pH control during cyclization.

  • Metal-Free Pyrrolidine Synthesis (): Environmentally benign but limited to small-scale applications.

  • Palladium-Catalyzed Coupling ( ): High yields but cost-prohibitive for industrial-scale synthesis.

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Chemical Biology:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Key Findings :

    • Substituent Effects: Compounds 3i–3m feature electron-withdrawing (e.g., nitro) or polar (e.g., hydroxyphenyl) groups at positions 2 or 6, which may enhance binding to diabetic targets like hemoglobin.
    • Activity Gaps : While 3i–3m were tested for antidiabetic activity, the target compound’s biological data are absent in the evidence. Structural parallels suggest it may share similar mechanisms but require empirical validation.

    Quinazolinone Hybrids with Heterocyclic Moieties

    describes N-[3-(2-Methoxyethyl)-4-Oxo-3,4-Dihydroquinazolin-6-Yl]-4-(4-Oxoquinazolin-3(4H)-Yl)Butanamide, a quinazolinone linked to a second quinazolinone via a butanamide bridge. Comparisons include:

    • The target compound’s benzyl-pyrrolidine group could enhance lipophilicity, favoring membrane penetration for intracellular targets .

    Formulation and Physicochemical Properties

    and highlight inhalation formulations of a pyrazolo-imidazol-quinazolinone hybrid. While structurally distinct, these patents emphasize the role of substituents in formulation design:

    • Methoxyethyl Group : The target compound’s 2-methoxyethyl group may enhance aqueous solubility compared to halogenated (e.g., trifluoromethoxy in 3l) or aromatic substituents, facilitating oral or parenteral delivery .
    • Carrier Systems : Unlike ’s lactose-stabilized inhalable powders, the target compound’s formulation is unspecified. Its physicochemical profile suggests compatibility with solid dispersions or liposomal carriers.

    Biological Activity

    The compound 1-benzyl-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

    The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3} with a molecular weight of approximately 366.42 g/mol. Its structure features a quinazoline core, which is known for diverse biological activities.

    Research indicates that compounds similar to 1-benzyl-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide often exhibit their effects through the following mechanisms:

    • Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of kinases involved in cell signaling pathways, which can lead to apoptosis in cancer cells.
    • Antimicrobial Activity : The presence of methoxy groups enhances lipophilicity, aiding in penetration through bacterial membranes.
    • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity, reducing oxidative stress in cells.

    Anticancer Activity

    The compound has been evaluated for its antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required for 50% inhibition) observed in different studies:

    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)2.2 - 4.4
    HCT116 (Colon)3.7
    A549 (Lung)5.3

    These results indicate that the compound exhibits significant antiproliferative activity, particularly against breast cancer cells.

    Antimicrobial Activity

    The compound has also been tested against various bacterial strains. Notably, it showed effective bactericidal properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values are presented below:

    Bacterial StrainMIC (µM)Reference
    Staphylococcus aureus16
    Enterococcus faecalis8

    These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

    Case Studies

    • Case Study on Anticancer Activity : A study conducted on the MCF-7 cell line revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism where the compound not only inhibits proliferation but also triggers programmed cell death.
    • Case Study on Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against biofilm-forming bacteria, indicating its potential use in treating persistent infections where biofilm formation is a challenge.

    Q & A

    Basic: What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

    Answer:
    The compound’s synthesis likely involves multi-step protocols similar to structurally related pyrrolidine- and quinazoline-based derivatives. Key steps include:

    • Amide bond formation : Reacting 5-oxopyrrolidine-3-carboxylic acid derivatives with amine-containing quinazolinone intermediates under coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
    • Quinazolinone core construction : Cyclization of anthranilic acid derivatives with urea or thiourea, followed by substitution at the 6-position using nucleophilic aromatic substitution (SNAr) .
    • Optimization strategies :
      • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
      • Catalyst use : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in aryl substitutions .
      • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

    Basic: How is the compound characterized post-synthesis to confirm structural integrity?

    Answer:
    A combination of spectroscopic and chromatographic methods is essential:

    • 1H/13C NMR : Identify proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, methoxyethyl groups at δ 3.2–3.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
    • IR spectroscopy : Confirm amide (C=O stretch at ~1650–1700 cm⁻¹) and quinazolinone (C=O at ~1680 cm⁻¹) functionalities .
    • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

    Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

    Answer:
    Discrepancies (e.g., unexpected splitting in NMR or IR shifts) require systematic validation:

    • Repeat synthesis : Confirm reproducibility of spectral features .
    • Variable-temperature NMR : Rule out dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
    • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
    • X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism if single crystals are obtainable .

    Advanced: What strategies improve yield and purity in multi-step synthesis?

    Answer:
    Critical factors include:

    • Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step to remove unreacted starting materials .
    • Protecting groups : Temporarily block reactive sites (e.g., benzyl groups for amines) to prevent side reactions .
    • Catalytic efficiency : Optimize Pd-catalyzed steps with ligands like PPh₃ to enhance coupling yields (>80%) .
    • Workup protocols : Acid-base extraction removes polar byproducts (e.g., unreacted carboxylic acids) .

    Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?

    Answer:
    Given its structural similarity to kinase inhibitors and antimicrobial agents, prioritize:

    • Kinase inhibition assays : Screen against EGFR or VEGFR2 using fluorescence-based ADP-Glo™ kits .
    • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

    Advanced: How do structural modifications (e.g., substituent changes) affect biological activity?

    Answer:
    Structure-activity relationship (SAR) studies reveal:

    • Methoxyethyl group : Enhances solubility but may reduce membrane permeability. Replace with PEGylated chains to improve pharmacokinetics .
    • Benzyl moiety : Critical for target binding. Fluorination at the para-position increases metabolic stability .
    • Pyrrolidone ring : Oxidation to a lactam improves rigidity and binding affinity to proteases .

    Advanced: How can computational methods guide the compound’s optimization?

    Answer:

    • Molecular docking : Predict binding modes with targets like kinases (e.g., using AutoDock Vina) .
    • ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
    • MD simulations : Assess conformational stability of the quinazolinone-pyrrolidine scaffold in aqueous environments .

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